1-(5-Nitrofuran-2-yl)-N-(3-phenyl-1H-indol-1-yl)methanimine
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Overview
Description
1-(5-Nitrofuran-2-yl)-N-(3-phenyl-1H-indol-1-yl)methanimine is a synthetic organic compound that features a nitrofuran moiety and an indole group. Compounds containing these functional groups are often of interest due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitrofuran-2-yl)-N-(3-phenyl-1H-indol-1-yl)methanimine typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of a furan derivative.
Synthesis of the indole derivative: The indole group can be synthesized via Fischer indole synthesis or other methods.
Coupling reaction: The final step involves coupling the nitrofuran and indole derivatives through a condensation reaction, often using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Nitrofuran-2-yl)-N-(3-phenyl-1H-indol-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of acids, bases, or other catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Nitrofuran-2-yl)-N-(3-phenyl-1H-indol-1-yl)methanimine would depend on its specific biological target. Generally, compounds with nitrofuran and indole groups can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative with antimicrobial activity.
Indole-3-carbinol: An indole derivative with anticancer properties.
Uniqueness
1-(5-Nitrofuran-2-yl)-N-(3-phenyl-1H-indol-1-yl)methanimine is unique due to the combination of nitrofuran and indole moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
CAS No. |
62308-87-6 |
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Molecular Formula |
C19H13N3O3 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
1-(5-nitrofuran-2-yl)-N-(3-phenylindol-1-yl)methanimine |
InChI |
InChI=1S/C19H13N3O3/c23-22(24)19-11-10-15(25-19)12-20-21-13-17(14-6-2-1-3-7-14)16-8-4-5-9-18(16)21/h1-13H |
InChI Key |
LKLJWRCHCFNFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)N=CC4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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